molecular formula C29H26N2O6S B11081381 4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11081381
M. Wt: 530.6 g/mol
InChI Key: VJKUFSVISAQTRV-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining various aromatic aldehydes with amines and ketones under acidic or basic conditions.

    Cyclization Reactions: Formation of the hexahydroquinoline ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy, nitro, and thiophene groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of hexahydroquinolines are often explored for their potential as therapeutic agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

Uniqueness

The uniqueness of (4-METHOXYPHENYL)METHYL 2-METHYL-4-(4-NITROPHENYL)-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26N2O6S/c1-17-26(29(33)37-16-18-5-11-22(36-2)12-6-18)27(19-7-9-21(10-8-19)31(34)35)28-23(30-17)14-20(15-24(28)32)25-4-3-13-38-25/h3-13,20,27,30H,14-16H2,1-2H3

InChI Key

VJKUFSVISAQTRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=C(C=C5)OC

Origin of Product

United States

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